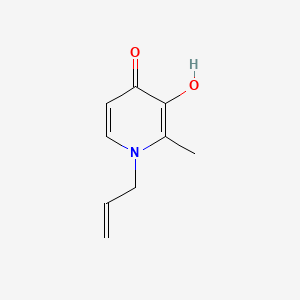

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)-

Overview

Description

It is part of a class of compounds designed to bind and remove excess iron from the body, which is particularly useful in conditions like thalassemia and idiopathic hemochromatosis . This compound has shown promise in various scientific and medical applications due to its ability to form stable complexes with iron.

Preparation Methods

Synthetic Routes and Reaction Conditions: L1NAll can be synthesized through the reflux reaction of 3-hydroxy-2-methylpyridin-4-one (maltol) with allylamine in water for 3 hours . The reaction involves the formation of a pyridinone ring, which is crucial for its iron-chelating properties.

Industrial Production Methods: While specific industrial production methods for L1NAll are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically include purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: L1NAll primarily undergoes chelation reactions due to its ability to bind metal ions. It can also participate in substitution reactions where the allyl group may be replaced under certain conditions.

Common Reagents and Conditions:

Chelation: L1NAll reacts with iron ions in aqueous solutions, forming stable complexes.

Substitution: Allyl group substitution can occur in the presence of strong nucleophiles or under catalytic conditions.

Major Products:

Chelation: The primary product is the iron-L1NAll complex.

Substitution: Depending on the nucleophile used, various substituted pyridinone derivatives can be formed.

Scientific Research Applications

L1NAll has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions and to develop new materials with specific metal-binding properties.

Medicine: Explored as a therapeutic agent for conditions like thalassemia and idiopathic hemochromatosis.

Industry: Utilized in processes requiring the removal of metal ions from solutions, such as water purification and metal recovery.

Mechanism of Action

L1NAll exerts its effects primarily through iron chelation. It binds to iron ions, forming a stable complex that can be excreted from the body. This mechanism helps reduce iron levels in patients with iron overload disorders . The compound targets iron metabolic pathways and can modulate processes like ferroptosis, which is a form of cell death dependent on iron .

Comparison with Similar Compounds

Deferiprone: Another iron chelator used in clinical settings.

Deferoxamine: A well-known iron chelator with a longer history of use.

Deferasirox: A newer iron chelator with different pharmacokinetic properties.

Comparison: L1NAll is unique due to its specific structure, which allows for effective chelation with a potentially different side effect profile compared to other chelators. Unlike deferoxamine, which requires intravenous administration, L1NAll can be administered orally, making it more convenient for patients . Additionally, its ability to modulate ferroptosis gives it a unique advantage in cancer research .

Biological Activity

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)-, also known by its CAS number 126055-15-0, is a compound that belongs to the class of hydroxypyridinones. These compounds have garnered attention due to their biological activities, particularly in the context of iron chelation and potential therapeutic applications against various diseases.

Chemical Structure and Properties

- IUPAC Name : 3-hydroxy-2-methyl-1-prop-2-enylpyridin-4-one

- Molecular Weight : 165.19 g/mol

- Chemical Formula : C9H11NO2

The compound features a pyridinone ring with a hydroxyl group and an allyl side chain, which contributes to its reactivity and biological properties.

Iron Chelation

One of the primary biological activities of 4(1H)-Pyridinone derivatives is their ability to chelate iron. This property is particularly beneficial in conditions characterized by iron overload, such as thalassemia and hemochromatosis. The compound can bind excess iron in the body, facilitating its excretion and reducing toxicity. The mechanism involves the formation of stable complexes with iron ions, which prevents oxidative damage associated with free iron .

Antiproliferative Effects

Research has demonstrated that compounds within the hydroxypyridinone class exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that 4(1H)-Pyridinone derivatives can inhibit cell growth in non-small cell lung cancer (A549) and other cancer types. The antiproliferative effects are attributed to mechanisms such as:

- Induction of cytotoxicity

- Inhibition of DNA synthesis

- Modulation of intracellular metal ion levels, particularly iron .

Study 1: Anticancer Activity

A study exploring the anticancer properties of hydroxypyridinones found that specific derivatives displayed potent cytotoxicity in vitro. Notably, these compounds did not alter the cell cycle distribution but exhibited cytostatic effects, indicating their potential as therapeutic agents in cancer treatment .

Study 2: Iron Chelation Efficacy

In another investigation, the efficacy of 4(1H)-Pyridinone as an iron chelator was evaluated in animal models. The results showed a significant reduction in liver iron concentrations and improved biochemical markers associated with iron overload conditions. This highlights the compound's therapeutic potential in managing diseases related to iron dysregulation .

Table 1: Biological Activities of 4(1H)-Pyridinone Derivatives

Table 2: Comparison of Hydroxypyridinones

| Compound Name | Iron Chelation Efficacy | Antiproliferative Activity |

|---|---|---|

| Deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridone) | High | Moderate |

| 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | Moderate | High |

| Hydroxythiopyridones | High | Very High |

Properties

IUPAC Name |

3-hydroxy-2-methyl-1-prop-2-enylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-5-10-6-4-8(11)9(12)7(10)2/h3-4,6,12H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIZVOQFIJHWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155062 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126055-15-0 | |

| Record name | 3-Hydroxy-2-methyl-1-(2-propen-1-yl)-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126055-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126055150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.